molecular formula C7H9NO2 B071991 2,6-Pyridinedimethanol CAS No. 1195-59-1

2,6-Pyridinedimethanol

Cat. No.: B071991
CAS No.: 1195-59-1
M. Wt: 139.15 g/mol
InChI Key: WWFMINHWJYHXHF-UHFFFAOYSA-N
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Description

2,6-Pyridinedimethanol, also known as pyridine-2,6-dimethanol, is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, featuring two hydroxymethyl groups attached to the second and sixth positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

2,6-Pyridinedimethanol is primarily used as a ligand to synthesize a variety of metal complexes . It interacts with these metal ions, forming stable complexes that can be used in various chemical reactions .

Mode of Action

The compound’s mode of action is based on its ability to donate electron pairs from the oxygen atoms of its hydroxyl groups to metal ions, forming coordinate covalent bonds . This interaction results in the formation of metal complexes, which can act as catalysts in various chemical reactions .

Biochemical Pathways

It’s known that the compound can be used to prepare fe(iii) complexes

Result of Action

The primary result of this compound’s action is the formation of metal complexes . These complexes can act as catalysts, facilitating various chemical reactions. The exact molecular and cellular effects would depend on the specific reactions catalyzed by these complexes.

Action Environment

The action, efficacy, and stability of this compound and its complexes can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound or its complexes. For instance, the formation and stability of the complexes might be affected by the concentration of the metal ions in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedimethanol typically involves the oxidation of 2,6-dimethylpyridine to form 2,6-pyridinedicarboxylic acid, which is subsequently reduced to this compound. One common method employs potassium permanganate as the oxidizing agent and sodium borohydride in the presence of iodine for the reduction step . Another method involves the use of 2,6-dibromomethylpyridine, which is treated with sodium hydroxide and ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,6-Pyridinedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Pyridinedimethanol is widely used in scientific research due to its ability to form complexes with metals and its role as a ligand in coordination chemistry. Some notable applications include:

Comparison with Similar Compounds

2,6-Pyridinedimethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Similar compounds include:

Properties

IUPAC Name

[6-(hydroxymethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFMINHWJYHXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152474
Record name Pyridine-2,6-diyldimethanol
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1195-59-1
Record name 2,6-Pyridinedimethanol
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Record name Pyridine-2,6-diyldimethanol
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Record name 2,6-Pyridinedimethanol
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Record name Pyridine-2,6-diyldimethanol
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Record name Pyridine-2,6-diyldimethanol
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Synthesis routes and methods

Procedure details

Pyridine 2,5-dicarboxylic acid is reacted in a process similar to that utilized in the reaction of 3,4,5-trimethoxybenzoic acid set forth in the first two portions of the procedure of Example I so as to produce the corresponding mixed anhydride that is subjected to the catalytic hydrogatation to obtain pyridine 2,6-dimethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-pyridinedimethanol?

A1: The molecular formula of this compound is C7H9NO2, and its molecular weight is 139.15 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound and its metal complexes?

A2: Researchers frequently utilize techniques like X-ray diffraction [, , , , , ], infrared spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and mass spectrometry [] to characterize this compound and the metal complexes it forms.

Q3: How does the stability of this compound-containing materials vary under different conditions?

A3: The stability of this compound-containing materials is influenced by factors like temperature, pH, and the presence of other chemical species. For example, certain polyurethane materials incorporating this compound exhibit enhanced thermal stability, as evidenced by thermogravimetric analysis [].

Q4: Can you elaborate on the applications of this compound in material science, particularly highlighting its role in polyurethane synthesis?

A4: this compound acts as a chain extender in polyurethane synthesis, leading to materials with modified properties [, ]. For instance, incorporating this compound into polycaprolactone-based polyurethanes enhances their biodegradability, a crucial factor in biomedical applications []. Additionally, researchers have explored its use in creating polyurethane/nanosilver-doped halloysite nanocomposites with improved thermal stability, mechanical strength, and antibacterial properties [].

Q5: What factors influence the enantioselectivity of reactions catalyzed by chiral this compound derivatives?

A5: The steric and electronic properties of the substituents on the α,α′ positions of the this compound significantly influence the enantioselectivity of these reactions. Studies have shown that varying the substituents from methyl to trifluoromethyl, pentafluoroethyl, and allyl groups impacts the enantiomeric excess of the product alcohols [].

Q6: How has computational chemistry been utilized to study this compound and its complexes?

A6: Computational chemistry plays a vital role in understanding the electronic structures, magnetic properties, and reactivity of this compound-containing compounds. Density Functional Theory (DFT) calculations have been employed to determine exchange constants in manganese clusters, correlating well with experimental data and providing insights into their magnetic behavior [, , ]. Additionally, researchers utilize ab initio calculations to investigate magnetic anisotropy, predict single-molecule magnet behavior, and understand the impact of structural distortions on magnetic relaxation processes in lanthanide-containing complexes [, , ].

Q7: How do structural modifications of this compound impact the properties and reactivity of its metal complexes?

A7: Structural modifications to the this compound ligand can significantly influence the properties of the resulting metal complexes. For instance, changing the substituents on the α,α′ positions of the pyridine ring impacts the steric environment around the metal center, affecting the complex's stability, catalytic activity, and magnetic behavior [, , ]. Additionally, replacing bridging azide groups with 2-(hydroxymethyl)pyridine (hmp) ligands in a Mn25 single-molecule magnet led to a significant increase in the ground-state spin (from S=51/2 to S=61/2) without drastic core structural changes, highlighting the impact of peripheral ligation on magnetic properties [].

Q8: What strategies can be employed to enhance the stability and solubility of this compound and its derivatives?

A8: While specific strategies depend on the intended application, researchers often explore techniques like complexation with metals [], derivatization to form more stable esters [], or incorporation into polymeric matrices [] to enhance stability and/or solubility.

  • Coordination Chemistry: this compound readily forms complexes with various metal ions, including but not limited to Pr(III), Nd(III), Er(III) [], Fe(III) [, ], Co(II) [, , , , ], Mn(II/III/IV) [, , , , ], Ti(IV) [], Pt(II) [, ], Rh(I), Ir(I) [].
  • Cluster Chemistry: The ligand's versatility allows for the isolation of fascinating polynuclear metal clusters with varying nuclearities and topologies. Examples include Fe9 and Fe18 clusters [, ], high-spin Mn4 and Mn10 molecules [, ], a Co(II)10Co(III)4 shield [], and Mn24 and Mn26 single-molecule magnets [].
  • Magnetic Properties: Many of the synthesized complexes exhibit interesting magnetic behaviors, including ferromagnetic and antiferromagnetic coupling, single-molecule magnet behavior, and slow magnetic relaxation [, , , , , , , , , ].

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